

In-Depth Technical Guide: The Impact of TD-428 on c-Myc Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TD-428

Cat. No.: B12427363

[Get Quote](#)

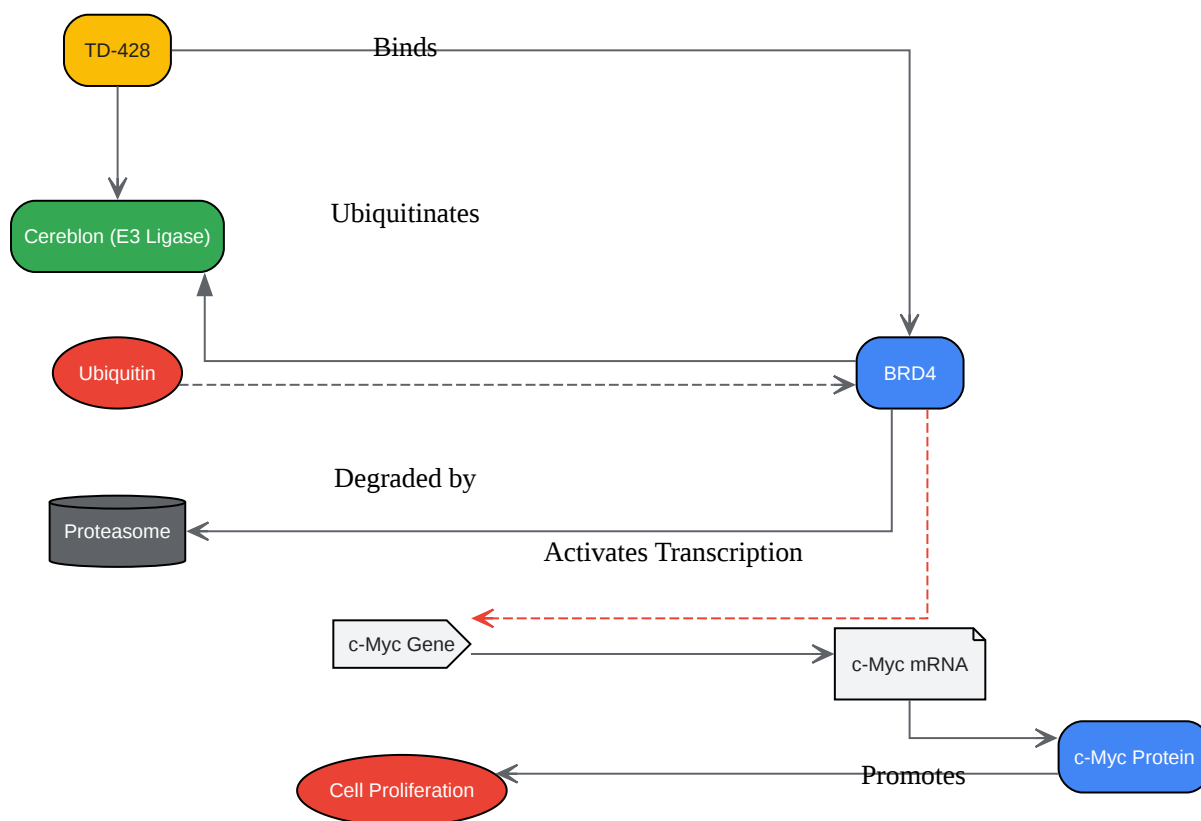
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of **TD-428** on the expression of the proto-oncogene c-Myc. **TD-428** is a novel Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant potential in preclinical studies for its ability to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of c-Myc transcription. This document synthesizes available data on **TD-428**, presenting its mechanism of action, quantitative effects on c-Myc and cell viability, and detailed experimental protocols.

Core Mechanism of Action: BRD4 Degradation Leading to c-Myc Suppression

TD-428 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate BRD4. It is comprised of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), TD-106, connected via a linker to JQ1, a known inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.

The binding of **TD-428** to both BRD4 and CRBN brings the two proteins into close proximity, facilitating the ubiquitination of BRD4. This "tagging" with ubiquitin marks BRD4 for degradation by the proteasome, leading to a rapid and sustained reduction in its cellular levels. As BRD4 is a critical transcriptional coactivator of c-Myc, its degradation results in the subsequent downregulation of c-Myc expression. This targeted degradation of BRD4 has been shown to be more effective at reducing c-Myc levels than simple inhibition with JQ1 alone.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **TD-428**-mediated c-Myc downregulation.

Quantitative Data on TD-428 Activity

The following tables summarize the key quantitative metrics of **TD-428**'s efficacy as reported in the literature.

Table 1: Potency of **TD-428** in Protein Degradation and Cell Proliferation Inhibition

Parameter	Value	Cell Line	Description
DC50 (BRD4)	0.32 nM	Not Specified	Concentration of TD-428 required to degrade 50% of BRD4 protein.
CC50	20.1 nM	22Rv1 (Prostate Cancer)	Concentration of TD-428 required to inhibit 50% of cell proliferation over a 72-hour period.

Experimental Protocols

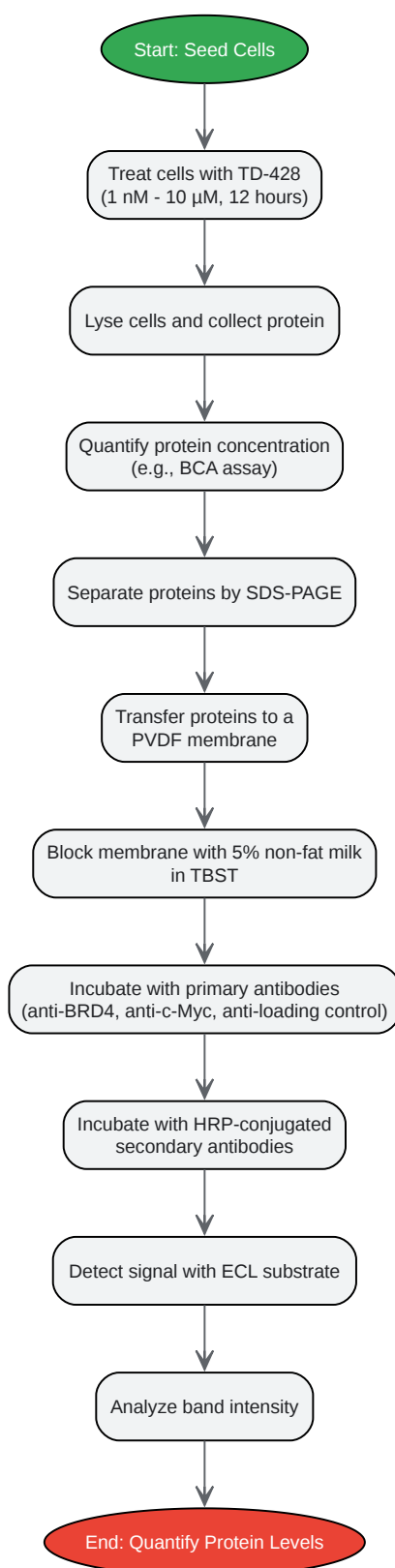
The following are detailed methodologies for key experiments cited in the research on **TD-428**.

Cell Culture

- Cell Lines:
 - 22Rv1: Human prostate carcinoma epithelial cell line.
 - U266: Human B lymphocyte myeloma cell line.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This protocol is used to determine the levels of BRD4 and c-Myc proteins following treatment with **TD-428**.



[Click to download full resolution via product page](#)

Figure 2: Workflow for Western Blotting analysis.

- **Cell Treatment:** Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of **TD-428** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M, 10 μ M) or DMSO as a vehicle control. Cells are incubated for 12 hours.
- **Protein Extraction:** After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β -actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of **TD-428** on the viability and proliferation of cancer cells.

- **Cell Seeding:** 22Rv1 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
- **Treatment:** The following day, cells are treated with a serial dilution of **TD-428** (ranging from 0.01 nM to 10,000 nM) or DMSO as a control.
- **Incubation:** The plates are incubated for 72 hours at 37°C.
- **Viability Measurement:** Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal growth inhibitory concentration (CC50) is

calculated using a non-linear regression model.

Concluding Remarks

TD-428 represents a promising therapeutic strategy for cancers dependent on c-Myc by effectively inducing the degradation of BRD4. The data presented in this guide highlights its potent and specific activity. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of **TD-428** and other BRD4-degrading PROTACs. Further studies are warranted to explore the in vivo efficacy and safety profile of **TD-428** in relevant cancer models.

- To cite this document: BenchChem. [In-Depth Technical Guide: The Impact of TD-428 on c-Myc Expression]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12427363#td-428-effects-on-c-myc-expression\]](https://www.benchchem.com/product/b12427363#td-428-effects-on-c-myc-expression)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com